5-Methoxy-6-methyl-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 6-position, and a thione group at the 2-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine derivatives with carbon disulfide or thiourea under acidic or basic conditions. One common method includes the reaction of 5-methoxy-2-nitroaniline with carbon disulfide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, catalytic hydrogenation
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated benzimidazole derivatives
Scientific Research Applications
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with DNA and other biological macromolecules, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,3-dihydrobenzimidazol-2-one
- 5-Methyl-2-benzimidazolethiol
- 2-Mercapto-5-methoxybenzimidazole
Uniqueness
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione is unique due to the specific combination of functional groups (methoxy, methyl, and thione) on the benzimidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The presence of the thione group, in particular, enhances its potential as an enzyme inhibitor and its ability to form covalent bonds with biological targets.
Properties
CAS No. |
113210-05-2 |
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Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6-7(4-8(5)12-2)11-9(13)10-6/h3-4H,1-2H3,(H2,10,11,13) |
InChI Key |
YITDKLKBJMPFGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OC)NC(=S)N2 |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC(=S)N2 |
Synonyms |
2H-Benzimidazole-2-thione,1,3-dihydro-5-methoxy-6-methyl-(9CI) |
Origin of Product |
United States |
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